Gibberellin A8

Description

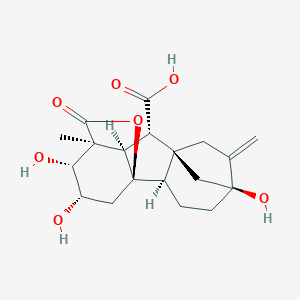

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-8-5-17-7-18(8,25)4-3-10(17)19-6-9(20)13(21)16(2,15(24)26-19)12(19)11(17)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRJZYYGOOHRC-UQJCXHNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC(C1O)O)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990646 | |

| Record name | Gibberellin A8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7044-72-6 | |

| Record name | Gibberellin A8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7044-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gibberellin A8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Gibberellin A8: Chemical Structure, Properties, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Gibberellin A8 (GA8), a key metabolite in the gibberellin biosynthetic and catabolic pathways. This document outlines its chemical structure, physicochemical properties, its role in the intricate signaling network of gibberellins, and detailed experimental protocols for its study.

Chemical Identity and Properties of this compound

This compound is a C19-gibberellin, a class of diterpenoid plant hormones.[1][2] It is a biologically inactive catabolite derived from the bioactive Gibberellin A1 (GA1).[3] First identified in Phaseolus coccineus, GA8 plays a crucial role in the homeostatic regulation of active gibberellin levels within the plant.[1][4]

Chemical Structure

The chemical structure of this compound is characterized by the ent-gibberellane skeleton with a C-3β hydroxyl group, distinguishing it from Gibberellin A1.[1]

IUPAC Name: (1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid.[1]

Physicochemical Properties

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₄O₇ | [1][5][6] |

| Molecular Weight | 364.39 g/mol | [5][6][7] |

| CAS Number | 7044-72-6 | [1][7][8] |

| Synonyms | 3beta-hydroxygibberellin A1, 2beta-Hydroxygibberellin 1, GA8 | [1] |

| Physical Property | Value | Reference(s) |

| Melting Point | >140°C | [8] |

| Boiling Point | 637.1°C at 760 mmHg | [8] |

| Density | 1.54 g/cm³ | [8] |

| Solubility | Slightly soluble in DMSO and Ethanol (sonication may be required) | [5][8] |

| Flash Point | 232.3°C | [8] |

| Refractive Index | 1.66 | [8] |

| Computed Property | Value | Reference(s) |

| XLogP3 | -0.7 | [8] |

| Hydrogen Bond Donor Count | 4 | [8] |

| Hydrogen Bond Acceptor Count | 7 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Topological Polar Surface Area | 124 Ų | [8] |

Biological Role and Signaling Pathway

Gibberellins are central to many aspects of plant development, including seed germination, stem elongation, and flowering.[2][9][10] The biological activity of gibberellins is tightly controlled through a balance of biosynthesis and catabolism. This compound is a product of the catabolic pathway, representing a key mechanism for inactivating potent, bioactive gibberellins.

Gibberellin Biosynthesis and Catabolism

Bioactive gibberellins, such as GA1 and GA4, are synthesized from geranylgeranyl diphosphate (GGDP) through a series of enzymatic steps in the plastids, endoplasmic reticulum, and cytoplasm.[2][11] The final, bioactive forms are then subject to deactivation to maintain appropriate hormonal levels. GA8 is formed from the bioactive GA1 through 2β-hydroxylation, a reaction catalyzed by the enzyme GA 2-oxidase (GA2ox).[3] This conversion renders the gibberellin molecule inactive, thus downregulating the GA signal.

Core Gibberellin Signaling Pathway

The perception of the gibberellin signal occurs in the nucleus. In the absence of bioactive GA, DELLA proteins, which are transcriptional regulators, act as repressors of GA-responsive genes, thereby inhibiting growth.[12][13] When a bioactive gibberellin like GA1 is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[11][14] This GA-GID1 complex then interacts with a DELLA protein. This interaction targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation by the 26S proteasome.[11][12] The degradation of DELLA proteins relieves the repression on downstream genes, allowing for the expression of GA-responsive genes and promoting growth. Since GA8 is inactive, it does not bind to the GID1 receptor and cannot trigger the degradation of DELLA proteins. Its formation is therefore a key "off-switch" for the signaling pathway.

Experimental Protocols

The study of this compound involves its extraction from plant tissues, its quantification, and bioassays to determine its biological activity.

Extraction and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of gibberellins due to its high sensitivity and selectivity.[4][7]

Methodology:

-

Sample Preparation:

-

Flash-freeze a minimum of 1 gram of fresh plant tissue (e.g., leaves, seeds, roots) in liquid nitrogen.[15]

-

Homogenize the frozen tissue to a fine powder.

-

Extract the homogenized tissue with a suitable solvent, such as 80% methanol, often at 4°C overnight.[16] The use of aqueous buffers has also been reported as an effective extraction method that can reduce pigment contamination.[5]

-

To aid in absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., [²H₂]GA8) should be added to the sample at the beginning of the extraction process.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

The supernatant is then passed through a series of SPE cartridges to remove interfering compounds and enrich the gibberellin fraction. A common approach involves using a combination of reverse-phase (e.g., C18) and ion-exchange (e.g., Oasis MCX and MAX) cartridges.[4][16]

-

The fractions containing gibberellins are collected, dried (e.g., under vacuum), and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.[4][13] A gradient elution with a mobile phase consisting of acidified water or ammonium formate buffer and methanol or acetonitrile is commonly used.

-

Mass Spectrometry: The mass spectrometer is operated in negative ion mode with electrospray ionization (ESI).[4][13] Quantification is performed using multiple reaction monitoring (MRM), where the transition from the precursor ion ([M-H]⁻) to specific product ions is monitored for both the endogenous GA8 and the isotope-labeled internal standard.

-

Bioassay for Gibberellin Activity

Bioassays are used to determine the biological activity of gibberellins. While GA8 is largely inactive, a bioassay can be used to confirm its low growth-promoting potential compared to bioactive gibberellins.[7] The dwarf rice or dwarf pea bioassay is a classic method.[2]

Methodology (Dwarf Pea Bioassay):

-

Plant Material: Use a gibberellin-deficient dwarf pea mutant (e.g., Pisum sativum 'Progress No. 9'). Germinate seeds in the dark for 5-6 days until seedlings are of a uniform size.[2]

-

Preparation of Solutions: Prepare a series of concentrations of GA8 for testing. A bioactive gibberellin like GA3 should be used as a positive control, and a solution without any gibberellin as a negative control.

-

Application: Apply a small, fixed volume (e.g., 10 µL) of each test solution to the apical bud of the dwarf pea seedlings.

-

Growth Conditions: Grow the treated seedlings under controlled light and temperature conditions for 1-2 weeks.[2]

-

Data Collection and Analysis: Measure the final stem length of the seedlings. Plot the increase in stem length against the concentration of the applied gibberellin to generate a dose-response curve. The response to GA8 is expected to be minimal compared to the positive control.

Enzyme Assay for GA 2-oxidase

The activity of GA 2-oxidases, the enzymes that convert GA1 to GA8, can be measured in vitro. This involves expressing the recombinant enzyme and incubating it with its substrate.

Methodology:

-

Enzyme Expression:

-

Clone the full-length cDNA of the target GA 2-oxidase gene into an expression vector (e.g., pMAL-c2).[3]

-

Express the recombinant protein in E. coli.

-

Prepare a cell lysate containing the active enzyme.

-

-

Enzyme Reaction:

-

Product Analysis:

This comprehensive guide provides a detailed technical overview of this compound, offering valuable information for researchers in plant biology, biochemistry, and agricultural sciences.

References

- 1. ableweb.org [ableweb.org]

- 2. scribd.com [scribd.com]

- 3. Expression of a Gibberellin 2-Oxidase Gene around the Shoot Apex Is Related to Phase Transition in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous extraction of gibberellins from pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of gibberellin precursors from heavily pigmented tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]

- 9. iris.unica.it [iris.unica.it]

- 10. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Class of Gibberellin 2-Oxidases Control Semidwarfism, Tillering, and Root Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of Gibberellin A8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A8 (GA8) is a naturally occurring C19-gibberellin, a class of diterpenoid plant hormones that play a crucial role in various physiological processes, including stem elongation, seed germination, and flowering. First identified in the early 1960s, GA8 is now understood to be a key catabolite in the gibberellin metabolic pathway, representing a deactivation product of the biologically active Gibberellin A1 (GA1). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of GA8, with a focus on the original experimental protocols and its place within gibberellin signaling.

Discovery and Initial Characterization

This compound was first isolated and its structure determined in 1962 by J. MacMillan, J.C. Seaton, and P.J. Suter from the immature seeds of the runner bean, Phaseolus coccineus (formerly Phaseolus multiflorus)[1]. This discovery was part of a broader effort in the MacMillan laboratory that led to the identification of several other gibberellins from the same source, including GA1, GA5, and GA6[1]. The initial characterization of GA8 revealed it to be a C19-gibberellin with a molecular formula of C19H24O7[2]. Subsequent studies have shown that GA8 exhibits weak to no biological activity in promoting stem elongation, a hallmark of other gibberellins like GA1 and GA3[1].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C19H24O7 | [2][3] |

| Molecular Weight | 364.39 g/mol | [3] |

| Melting Point | >140°C | [4] |

| Appearance | White solid (presumed) | |

| Solubility | Slightly soluble in DMSO and Ethanol (with sonication) | [4] |

Experimental Protocols: The Original Isolation of this compound

The following is a detailed description of the probable methods used for the isolation of this compound from Phaseolus coccineus seeds, based on the general techniques for gibberellin extraction prevalent in the 1960s and mentioned in related literature. The precise, step-by-step protocol is detailed in the 1962 Tetrahedron publication by MacMillan, Seaton, and Suter.

Extraction

-

Plant Material: Immature seeds of Phaseolus coccineus were harvested.

-

Homogenization: The seeds were likely homogenized in a solvent such as methanol or ethanol to extract the gibberellins and other metabolites. This process would have been repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting slurry was filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.

Solvent Partitioning

The crude aqueous extract was subjected to a series of liquid-liquid partitioning steps to separate acidic compounds, including gibberellins, from other components.

-

Acidification: The aqueous extract was acidified to a pH of approximately 2.5-3.0 using an acid like hydrochloric or sulfuric acid. This protonates the carboxylic acid functional group of the gibberellins, making them more soluble in organic solvents.

-

Ethyl Acetate Extraction: The acidified aqueous phase was repeatedly extracted with an immiscible organic solvent, typically ethyl acetate. The gibberellins partition into the ethyl acetate phase.

-

Back-Extraction: The combined ethyl acetate extracts were then washed with a neutral buffer or water to remove any remaining water-soluble impurities. To further purify the acidic compounds, the ethyl acetate phase was often extracted with a basic aqueous solution, such as sodium bicarbonate. The gibberellins would move into the aqueous phase as their carboxylate salts. The aqueous phase was then re-acidified and the gibberellins were re-extracted into ethyl acetate. This step was crucial for removing neutral and basic impurities.

Chromatography

The resulting acidic ethyl acetate fraction, containing a mixture of gibberellins, was then subjected to chromatographic separation.

-

Charcoal Chromatography: A common technique at the time was adsorption chromatography on a column packed with activated charcoal mixed with a filter aid like celite. The extract was applied to the column, and the gibberellins were eluted with a gradient of increasing concentrations of acetone in water. This method effectively separated different gibberellins based on their polarity.

-

Partition Chromatography: Further purification was likely achieved using partition chromatography on a support like silica gel. The stationary phase would be coated with a buffered aqueous solution, and the mobile phase would be an immiscible organic solvent.

Crystallization and Characterization

The fractions containing this compound were combined, concentrated, and the compound was crystallized. The structure of the isolated GA8 was then determined using the analytical techniques of the era, which would have included:

-

Melting Point Determination: To assess purity.

-

Elemental Analysis: To determine the empirical formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

The following diagram illustrates the likely experimental workflow for the isolation of this compound.

This compound in the Context of Gibberellin Signaling

This compound is not a primary signaling molecule but rather an inactive catabolite. The biological activity of gibberellins is mediated by the binding of active forms, such as GA1 and GA4, to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This binding event triggers a conformational change that promotes the interaction of GID1 with DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA proteins derepresses the expression of gibberellin-responsive genes, leading to various physiological effects.

This compound is formed from the biologically active GA1 through a process called 2β-hydroxylation, which is catalyzed by the enzyme GA 2-oxidase (GA2ox). This hydroxylation at the C-2 position renders the gibberellin molecule unable to bind effectively to the GID1 receptor, thus inactivating it. This catabolic step is a crucial mechanism for regulating the levels of active gibberellins in plant tissues.

The following diagram illustrates the biosynthesis of GA1 and its subsequent inactivation to GA8.

Conclusion

The discovery and isolation of this compound were pivotal in advancing our understanding of gibberellin metabolism and the regulation of plant growth. While not biologically active itself, its role as a major catabolite of GA1 highlights the sophisticated mechanisms plants employ to control the levels of active hormones. The experimental approaches developed for its initial isolation laid the groundwork for modern analytical techniques used in plant hormone research. For researchers in drug development, understanding the structure-activity relationships and the metabolic deactivation of gibberellins can provide insights into designing stable and effective plant growth regulators.

References

The Inactive Gibberellin A8: A Comprehensive Technical Guide on its Natural Occurrence and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. While some GAs are biologically active, many others are precursors or inactive catabolites. Gibberellin A8 (GA8) is a C19-gibberellin that has been identified as a naturally occurring, inactive metabolite of the bioactive gibberellin A1 (GA1).[1][2] This technical guide provides an in-depth overview of the natural occurrence of GA8 in various plant species, presents quantitative data on its endogenous levels, details the experimental protocols for its analysis, and illustrates the relevant biochemical pathways.

Natural Occurrence of this compound

This compound has been identified in a range of plant species, highlighting its role as a common catabolite in the gibberellin metabolic pathway. Its presence has been confirmed in the following species:

-

Phaseolus vulgaris (Common Bean): GA8 has been reported to be present in this species.[3]

-

Phaseolus coccineus (Runner Bean): This was one of the first species in which GA8 was identified.[2][4]

-

Pisum sativum (Pea): Extensive studies have quantified GA8 levels in various tissues of pea, particularly in developing seeds.

-

Zea mays (Maize): GA8 has been identified and quantified in the vegetative shoots of maize seedlings.

-

Camellia sinensis (Tea): The presence of GA8 has been reported in tea plants.[2]

-

Prunus persica (Peach): GA8 has been identified as a naturally occurring gibberellin in peach.[2]

Quantitative Data on this compound Levels

The concentration of GA8 can vary significantly depending on the plant tissue, developmental stage, and genetic background. The following tables summarize the available quantitative data for GA8 in select plant species.

Table 1: Endogenous Levels of this compound and Related Gibberellins in Developing Pea (Pisum sativum) Seeds (ng/g fresh weight)

| Days After Anthesis | Tissue | GA1 (Active) | GA8 (Inactive) | GA20 (Precursor) | GA29 (Inactive) |

| 10 | Seed Coat | 15.0 ± 2.0 | 5.0 ± 1.0 | 12.0 ± 1.0 | 8.0 ± 1.0 |

| Embryo | 3.0 ± 0.5 | 1.0 ± 0.2 | 25.0 ± 3.0 | 5.0 ± 0.8 | |

| 12 | Seed Coat | 10.0 ± 1.5 | 8.0 ± 1.2 | 8.0 ± 1.0 | 15.0 ± 2.0 |

| Embryo | 5.0 ± 0.8 | 2.0 ± 0.3 | 40.0 ± 5.0 | 15.0 ± 2.0 | |

| 14 | Seed Coat | 5.0 ± 0.8 | 12.0 ± 1.8 | 5.0 ± 0.7 | 20.0 ± 3.0 |

| Embryo | 8.0 ± 1.2 | 5.0 ± 0.8 | 35.0 ± 4.0 | 25.0 ± 3.0 | |

| 16 | Seed Coat | 2.0 ± 0.3 | 15.0 ± 2.2 | 2.0 ± 0.3 | 25.0 ± 3.0 |

| Embryo | 10.0 ± 1.5 | 8.0 ± 1.2 | 30.0 ± 3.5 | 30.0 ± 4.0 | |

| 18 | Embryo | 12.0 ± 1.8 | 15.0 ± 2.2 | 20.0 ± 2.5 | 35.0 ± 4.5 |

| 20-21 | Embryo Axis | 8.0 ± 1.2 | 25.0 ± 3.5 | 10.0 ± 1.5 | 15.0 ± 2.0 |

Data adapted from a study on tissue-specific regulation of gibberellin biosynthesis in developing pea seeds.

Table 2: Endogenous Levels of this compound and Related Gibberellins in Apical Shoots of Pea (Pisum sativum) Mutants (ng/g fresh weight)

| Genotype | Phenotype | GA1 (Active) | GA8 (Inactive) |

| Wild Type | Tall | 3.5 | 5.0 |

| veg1 | Compact | 1.0 | 1.5 |

Data represents approximate values from a study on pea mutants.[5]

Table 3: Endogenous Levels of this compound and Related Gibberellins in Vegetative Shoots of Maize (Zea mays) Seedlings (ng/100g fresh weight)

| Gibberellin | Normal | dwarf-1 |

| GA1 (Active) | 15.0 | 0.23 |

| GA8 (Inactive) | 20.0 | Not Reported |

| GA20 (Precursor) | 5.0 | 60.0 |

| GA29 (Inactive) | 30.0 | 350.0 |

Data adapted from a qualitative and quantitative analysis of gibberellins in maize seedlings.

This compound Biosynthesis and Catabolism

This compound is a product of the gibberellin catabolic pathway, specifically through the deactivation of the bioactive GA1. This conversion is a key mechanism for regulating the levels of active gibberellins within plant tissues, thereby controlling growth and development.

The biosynthesis of bioactive GAs, such as GA1, occurs through a complex pathway originating from geranylgeranyl diphosphate (GGDP).[5] The final step in the formation of GA1 is the 3β-hydroxylation of its immediate precursor, GA20, a reaction catalyzed by GA 3-oxidase.

The inactivation of GA1 to form GA8 is mediated by the enzyme GA 2-oxidase, which catalyzes the 2β-hydroxylation of GA1.[1] This process is a crucial regulatory point, as it reduces the pool of active gibberellins.

Caption: Simplified gibberellin biosynthesis and catabolism pathway leading to the formation of GA8.

Experimental Protocols for this compound Analysis

The accurate quantification of GA8 in plant tissues requires a multi-step process involving extraction, purification, and analysis by mass spectrometry. The general workflow is outlined below, followed by more detailed protocols for each stage.

Caption: General experimental workflow for the quantification of this compound in plant tissues.

Sample Preparation and Extraction

-

Tissue Homogenization:

-

Weigh 1-5 g of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

-

-

Solvent Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of cold 80% (v/v) methanol containing an internal standard (e.g., deuterated GA8) for quantification.

-

Extract overnight at 4°C with constant shaking.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet with another 5 mL of 80% methanol and combine the supernatants.

-

Purification

-

Solid-Phase Extraction (SPE):

-

Evaporate the methanol from the combined supernatant under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2.5-3.0 with 1 M HCl.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2.5).

-

Load the acidified extract onto the cartridge.

-

Wash the cartridge with 5 mL of acidified water to remove polar impurities.

-

Elute the gibberellins with 5 mL of 80% methanol.

-

-

Further Purification by HPLC (Optional but Recommended):

-

The eluate from the SPE can be further fractionated using reverse-phase HPLC to separate different gibberellins.

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of methanol in 0.1% acetic acid (e.g., 30% to 100% methanol over 40 minutes).

-

Flow Rate: 1 mL/min.

-

Collect fractions corresponding to the retention time of GA8.

-

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of gibberellins must be derivatized to increase their volatility.

-

Methylation:

-

Dry the purified gibberellin fraction under a stream of nitrogen gas.

-

Add an ethereal solution of diazomethane and incubate for 10 minutes at room temperature.

-

Evaporate the excess diazomethane under a gentle stream of nitrogen.

-

-

Silylation:

-

To the methylated sample, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60°C for 15 minutes to form the trimethylsilyl (TMS) ether derivatives.

-

Analysis by GC-MS or LC-MS/MS

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: A capillary column such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 60°C for 1 minute.

-

Ramp to 200°C at 15°C/min.

-

Ramp to 285°C at 5°C/min and hold for 5 minutes.

-

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for GA8-methyl ester-TMS ether and the internal standard.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of underivatized gibberellins, offering a simpler and often more sensitive method.

-

LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

MS Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for GA8 and its internal standard.

Conclusion

This compound is a widespread, naturally occurring inactive gibberellin in higher plants, formed through the catabolism of the bioactive GA1. Its quantification provides valuable insights into the regulation of gibberellin metabolism and its impact on plant growth and development. The methodologies outlined in this guide, particularly those employing mass spectrometry, provide the necessary sensitivity and specificity for the accurate analysis of GA8 in complex plant matrices. This information is crucial for researchers in plant science, agriculture, and for professionals in drug development exploring the modulation of plant hormone pathways.

References

- 1. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 5. researchgate.net [researchgate.net]

The Role of Gibberellin A8 in Plant Growth and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellin A8 (GA8) is a C19-gibberellin and a direct catabolite of the biologically active Gibberellin A1 (GA1). Primarily considered an inactive form, the role of GA8 in plant growth and development is fundamentally one of homeostasis and regulation. Its formation, catalyzed by the enzyme GA 2-oxidase, represents a critical deactivation step in the gibberellin metabolic pathway. This process ensures that the levels of bioactive gibberellins, such as GA1, are meticulously controlled within plant tissues to orchestrate various developmental processes, from seed germination to stem elongation and flowering. While largely inert, some studies suggest that GA8 may retain weak growth-promoting activity in certain bioassays. This guide provides an in-depth analysis of the biosynthesis, inactivation, and physiological significance of GA8, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and potential applications in agriculture and drug development.

The Gibberellin Metabolic Pathway: Biosynthesis and Inactivation of GA8

Gibberellins are a large family of diterpenoid acids, of which only a few, including GA1, GA3, GA4, and GA7, are considered biologically active. The concentration of these active GAs is tightly regulated by a balance between their biosynthesis and catabolism.

Biosynthesis of Bioactive Gibberellin A1

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages:

-

Stage 1 (Plastid): The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGPP).

-

Stage 2 (Endoplasmic Reticulum): ent-kaurene is sequentially oxidized to form GA12.

-

Stage 3 (Cytosol): GA12 is then converted through a series of oxidation steps to various other GAs. In the 13-hydroxylation pathway, which is prominent in many plant species, GA12 is converted to GA53, then to GA44, GA19, and GA20. The final step in the formation of the bioactive GA1 is the 3β-hydroxylation of its immediate precursor, GA20, a reaction catalyzed by GA 3-oxidase.

Inactivation of GA1 to GA8

The primary mechanism for the deactivation of GA1 is through 2β-hydroxylation, which converts GA1 into GA8. This reaction is catalyzed by the enzyme GA 2-oxidase (GA2ox) , a 2-oxoglutarate-dependent dioxygenase (2-ODD). This conversion is a key regulatory point in controlling the levels of active GA1 in plant tissues. The expression of GA2ox genes is often subject to feedback regulation, where high levels of bioactive GAs can upregulate their expression, thus promoting the inactivation of active GAs and maintaining homeostasis.

Quantitative Data on Gibberellin Levels

The relative abundance of GA1 and its inactive catabolite GA8 varies significantly across different plant tissues and developmental stages, reflecting the dynamic regulation of gibberellin homeostasis.

| Plant Species | Tissue | GA1 Level (ng/g FW) | GA8 Level (ng/g FW) | Reference |

| Arabidopsis thaliana | Shoots | 0.23 - 0.6 | Not Detected - 0.2 | [1] |

| Pisum sativum (Pea) | Internodes | ~0.5 - 2.5 | ~1.0 - 5.0 | [2] |

| Zea mays (Maize) | Vegetative Shoots | ~0.23 | ~0.15 | [3] |

| Helianthus annuus (Sunflower) | Youngest Internode | ~0.5 - 1.5 | ~1.0 - 2.5 | [4] |

Note: The values presented are approximate and can vary based on the specific experimental conditions, plant age, and analytical methods used.

Gibberellin Signaling Pathway

Bioactive gibberellins, such as GA1, initiate a signaling cascade that leads to various developmental responses. The core of this pathway involves the degradation of DELLA proteins, which are nuclear-localized growth repressors.

-

GA Perception: Bioactive GA binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).

-

GID1-DELLA Interaction: The GA-GID1 complex undergoes a conformational change that allows it to interact with DELLA proteins.

-

SCF Complex and Ubiquitination: This interaction promotes the recruitment of an F-box protein (e.g., SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex then polyubiquitinates the DELLA protein.

-

Proteasomal Degradation: The ubiquitinated DELLA protein is targeted for degradation by the 26S proteasome.

-

Derepression of Transcription: With the degradation of DELLA repressors, transcription factors that were previously inhibited are released to activate the expression of GA-responsive genes, leading to growth and developmental changes.

Since GA8 is largely inactive, it does not effectively bind to the GID1 receptor and therefore does not trigger the degradation of DELLA proteins. Its formation is a mechanism to dampen the signaling pathway by reducing the pool of active GA1.

Experimental Protocols

Extraction and Quantification of Gibberellins by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of gibberellins from plant tissues. Optimization may be required for specific tissues and species.

Workflow Diagram

Methodology

-

Sample Preparation:

-

Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., deuterated GAs).

-

Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the gibberellins with 1 mL of 80% methanol.

-

-

Sample Concentration and Reconstitution:

-

Dry the eluate completely under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the different gibberellins.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of GA1 and GA8, using specific precursor-to-product ion transitions.

-

-

Rice Seedling Bioassay for Gibberellin Activity

This bioassay is commonly used to assess the biological activity of gibberellins based on their ability to promote shoot elongation in dwarf rice seedlings.

Methodology

-

Seed Sterilization and Germination:

-

Surface sterilize seeds of a dwarf rice variety (e.g., 'Tan-ginbozu') with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 15 minutes.

-

Rinse the seeds thoroughly with sterile distilled water.

-

Germinate the seeds on moist filter paper in the dark at 28-30°C for 2-3 days.

-

-

Seedling Preparation:

-

Select uniformly germinated seedlings and plant them in vials or small pots containing 0.8% agar.

-

Grow the seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod, 28°C) for 3-4 days until the second leaf begins to emerge.

-

-

Gibberellin Application:

-

Prepare serial dilutions of GA1 and GA8 in a suitable solvent (e.g., 50% acetone).

-

Apply a small, fixed volume (e.g., 1 µL) of each gibberellin solution to the junction between the first and second leaves of the seedlings using a micropipette (micro-drop method). A control group should be treated with the solvent only.

-

-

Measurement and Data Analysis:

-

Continue to grow the seedlings for another 5-7 days under the same controlled conditions.

-

Measure the length of the second leaf sheath from the collar to the ligule.

-

Plot the mean leaf sheath elongation against the logarithm of the gibberellin concentration to generate a dose-response curve.

-

Oat Mesocotyl Bioassay

This bioassay measures the elongation of the mesocotyl (the region between the coleoptilar node and the scutellar node) of oat seedlings in response to gibberellins.

Methodology

-

Seed Germination:

-

Soak oat seeds (e.g., Avena sativa cv. Victory) in water for 2 hours.

-

Germinate the seeds on moist filter paper in complete darkness at 25°C for 3 days.

-

-

Segment Excision:

-

Under a dim green safe light, excise 5 mm segments from the mesocotyl region of etiolated seedlings, starting 3 mm below the coleoptilar node.

-

-

Incubation:

-

Float the excised segments in petri dishes containing a buffer solution (e.g., 10 mM phosphate buffer, pH 6.8) with or without various concentrations of GA1 and GA8.

-

Incubate the petri dishes in the dark at 25°C for 24-48 hours.

-

-

Measurement and Data Analysis:

-

After the incubation period, measure the final length of the mesocotyl segments.

-

Calculate the elongation (final length - initial length) for each treatment.

-

Plot the mean elongation against the logarithm of the gibberellin concentration.

-

Conclusion and Future Perspectives

This compound plays a crucial, albeit passive, role in plant development by serving as the inactive endpoint of the bioactive GA1. The conversion of GA1 to GA8 by GA 2-oxidases is a key homeostatic mechanism that fine-tunes the levels of active gibberellins, thereby modulating plant growth and responses to environmental cues. Understanding the regulation of GA 2-oxidase activity and the factors that influence the balance between GA1 and GA8 holds significant potential for agricultural applications. For instance, manipulating the expression of GA2ox genes could lead to the development of crops with desirable traits such as altered stature, improved stress tolerance, or enhanced yield. For drug development professionals, the enzymes in the gibberellin pathway, including GA 2-oxidases, represent potential targets for the design of novel plant growth regulators. Further research into the substrate specificities and kinetic properties of these enzymes will be invaluable for these endeavors.

References

- 1. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The quantitative relationship between gibberellin A1 and internode growth in Pisum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endogenous gibberellin levels influence in-vitro shoot regeneration in Arabidopsis thaliana (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]

Inactive Gibberellin A8: A Technical Overview of its Role in Rice Seedling Development

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of Gibberellin A8 (GA8) in rice seedlings, detailing its synthesis, signaling, and physiological impact. This document provides in-depth experimental protocols, quantitative data, and visual diagrams of relevant pathways.

This compound (GA8) is a C19-gibberellin that is understood to be a biologically inactive catabolite of the bioactive gibberellin, GA1, in rice (Oryza sativa L.). Its formation represents a key mechanism for regulating the levels of active gibberellins, thereby influencing various aspects of rice seedling growth and development. While bioactive gibberellins like GA1 and GA4 are crucial for promoting processes such as stem elongation and seed germination, GA8 does not elicit these responses.

The Role of GA8 in Gibberellin Homeostasis

The biological activity of gibberellins is tightly controlled through a balance of biosynthesis and deactivation. GA8 is synthesized from GA1 via 2β-hydroxylation, a reaction catalyzed by the enzyme GA 2-oxidase (GA2ox). This conversion renders the gibberellin molecule inactive, preventing it from binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and initiating the signaling cascade that leads to growth promotion. The overexpression of GA2-oxidase genes in rice results in a dwarf phenotype, which is a direct consequence of the depletion of bioactive GAs and the accumulation of their inactive forms, including GA8.

Gibberellin Biosynthesis and Deactivation Pathway

The pathway leading to the formation of GA8 is an integral part of the overall gibberellin metabolic grid in rice. Bioactive GA1 is synthesized from its precursor, GA20, through the action of GA 3-oxidase (GA3ox). Subsequently, GA 2-oxidase acts on GA1 to produce GA8, effectively removing the active hormone from the system.

The Gibberellin Signaling Pathway and the Role of Inactive GAs

The canonical gibberellin signaling pathway is initiated by the binding of a bioactive GA to the GID1 receptor. This binding event promotes the interaction between GID1 and a DELLA protein, which is a repressor of GA-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of the DELLA protein relieves the repression of transcription factors that activate the expression of GA-responsive genes, ultimately leading to growth and development. Inactive gibberellins, such as GA8, are unable to bind to the GID1 receptor and therefore cannot trigger the degradation of DELLA proteins, resulting in the continued repression of GA-responsive genes and a lack of growth promotion.

The Molecular Mechanism of Gibberellin A8: A Technical Guide to a Weak Agonist in Plant Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of action of Gibberellin A8 (GA8), a naturally occurring gibberellin with notably weak biological activity. While the core signaling pathway for bioactive gibberellins is well-established, this document will detail that mechanism and elucidate why GA8 acts as a weak agonist at the molecular level. This guide is intended for researchers in plant biology, scientists engaged in hormone signaling studies, and professionals in drug development seeking to understand the structure-activity relationships of plant hormones.

The Core Gibberellin Signaling Cascade: A Repression of a Repressor

Gibberellin signaling in higher plants operates through a sophisticated de-repression mechanism. The central pathway involves the perception of the hormone by a soluble receptor, leading to the degradation of a family of transcriptional regulators known as DELLA proteins. These proteins act as growth repressors; their removal allows for the expression of genes that promote various developmental processes.

The key molecular players in this pathway are:

-

Gibberellin (GA): A diterpenoid phytohormone. Bioactive forms, such as GA4 and GA1, are most effective at initiating the signaling cascade.

-

GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[1]

-

DELLA Proteins: A family of nuclear proteins that act as key negative regulators of GA signaling.[2] They repress plant growth by interacting with and inhibiting various transcription factors.

-

SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets DELLA proteins for degradation.

The signaling cascade proceeds through the following key steps:

-

GA Binding to GID1: In the presence of a bioactive gibberellin, the hormone binds to the GID1 receptor. This binding event induces a conformational change in the GID1 protein.[1]

-

Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor now has a high affinity for DELLA proteins. It binds to the N-terminal DELLA domain of these repressor proteins, forming a stable GA-GID1-DELLA ternary complex.[1][3]

-

Recruitment of the E3 Ubiquitin Ligase: The formation of the GA-GID1-DELLA complex facilitates the interaction between the DELLA protein and an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the SCF E3 ubiquitin ligase complex.[3][4]

-

Ubiquitination and Degradation of DELLA: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein. This marks the DELLA protein for degradation by the 26S proteasome.[3][5]

-

De-repression of Gene Expression: With the degradation of the DELLA protein repressors, transcription factors are released to promote the expression of GA-responsive genes. This leads to various physiological responses, including stem elongation, seed germination, and flowering.

This compound: A Case of Weak Biological Activity

This compound (GA8) is a derivative of the more bioactive Gibberellin A1 (GA1) and is generally considered to have weak growth-promoting activity.[6] Its molecular structure differs from highly active gibberellins in a way that significantly impairs its ability to initiate the signaling cascade. GA8 is characterized by the presence of an extra hydroxyl group at the C-3 position (gibbane numbering) compared to GA1.[7] This structural modification is a common mechanism for the deactivation of bioactive gibberellins in plants.

The primary reason for the low activity of GA8 lies in its reduced affinity for the GID1 receptor. The binding of a gibberellin molecule into the pocket of the GID1 receptor is a highly specific interaction. The crystal structure of the GID1 receptor has revealed that the binding pocket has a precise conformation.[8] The addition of a hydroxyl group, as seen in GA8, can lead to steric hindrance within this binding pocket, preventing the optimal docking of the hormone.[1] This poor fit results in a significantly lower binding affinity, and consequently, a much-reduced ability to induce the conformational change in GID1 necessary for DELLA protein interaction.

While specific quantitative data on the binding affinity of GA8 to GID1 is scarce in the literature, its weak biological effects strongly suggest a compromised interaction at this initial and critical step of the signaling pathway.

Quantitative Data Summary

Due to the limited research focusing specifically on the molecular interactions of this compound, a comprehensive table of its quantitative data is not available. The following table summarizes the key interactions in the general gibberellin signaling pathway, with a qualitative note on the expected properties of GA8.

| Interaction | Bioactive GA (e.g., GA4) | This compound (GA8) | Reference |

| Binding Affinity to GID1 Receptor | High | Very Low (inferred) | [1] |

| Formation of GA-GID1-DELLA Complex | Efficiently Promoted | Inefficiently Promoted (inferred) | [1][3] |

| Induction of DELLA Protein Degradation | Strong | Weak to None (inferred) | [3][5] |

| Biological Activity (e.g., stem elongation) | High | Weak | [6] |

Experimental Protocols

Detailed experimental protocols using this compound are not widely published due to its low activity. However, the methodologies used to study bioactive gibberellins can be adapted to investigate GA8.

In Vitro GID1-DELLA Interaction Assay (Yeast Two-Hybrid)

This assay is used to assess the ability of a gibberellin to promote the interaction between the GID1 receptor and a DELLA protein.

Principle: The GID1 protein is fused to the GAL4 DNA-binding domain (BD), and the DELLA protein is fused to the GAL4 activation domain (AD). If the gibberellin induces an interaction between GID1 and DELLA, the BD and AD are brought into proximity, activating a reporter gene (e.g., LacZ or HIS3).

Protocol Outline:

-

Construct Preparation: Clone the coding sequences of GID1 and a DELLA protein into the appropriate yeast two-hybrid vectors.

-

Yeast Transformation: Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast reporter strain.

-

Growth Assay: Plate the transformed yeast on selection media lacking leucine and tryptophan to select for the presence of both plasmids.

-

Interaction Assay: Replica-plate the yeast onto selection media also lacking histidine (for the HIS3 reporter) and containing various concentrations of the test gibberellin (e.g., bioactive GA4 as a positive control, and GA8).

-

Quantitative Assay (Optional): Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.

In Vivo DELLA Protein Degradation Assay

This assay measures the ability of a gibberellin to induce the degradation of DELLA proteins in plant tissues.

Principle: A plant line expressing a fusion protein of a DELLA protein and a reporter like Green Fluorescent Protein (GFP) or Luciferase (LUC) is used. The degradation of the DELLA protein is monitored by the loss of the reporter signal.

Protocol Outline:

-

Plant Material: Use transgenic plants expressing a DELLA-GFP or DELLA-LUC fusion protein under a constitutive promoter.

-

Treatment: Treat seedlings or plant tissues with a solution containing the test gibberellin (e.g., GA4 as a positive control, GA8) or a mock solution.

-

Microscopy (for GFP): Observe the fluorescence in the relevant tissues (e.g., root cells) at different time points after treatment using a confocal microscope.

-

Luminometry (for LUC): For DELLA-LUC lines, extract proteins at different time points, add luciferin substrate, and measure the luminescence using a luminometer.

-

Data Analysis: Quantify the reporter signal and compare the rate of degradation between the different treatments.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

- 1. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Gibberellin Receptors Contribute to Phenotypic Stability under Changing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Members of the gibberellin receptor gene family GID1 (GIBBERELLIN INSENSITIVE DWARF1) play distinct roles during Lepidium sativum and Arabidopsis thaliana seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C19H24O7 | CID 5280607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural basis for gibberellin recognition by its receptor GID1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Gibberellin A8 in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous levels of Gibberellin A8 (GA8) in the model plant organism, Arabidopsis thaliana. Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. This compound is an inactive catabolite of the bioactive GA1, formed through 2β-hydroxylation, a key step in maintaining gibberellin homeostasis. Understanding the levels and metabolic regulation of GA8 is critical for dissecting the intricate network of gibberellin signaling and its impact on plant physiology.

Quantitative Levels of Endogenous this compound

The quantification of endogenous phytohormones is essential for understanding their physiological roles. The following table summarizes the reported levels of this compound in wild-type Arabidopsis thaliana (ecotype Nossen) and a mutant line with altered GA signaling. The data is expressed in nanograms per gram of dry weight.

| Genotype | This compound (ng/g dry weight) |

| Wild Type (Nossen) | 4.0 |

| rga mutant | 3.6 |

Data sourced from Silverman et al. (1995). The 'rga' mutant has a mutation in a gene that acts as a repressor of GA signaling.

Gibberellin Metabolic Pathway and the Position of GA8

This compound is a product of the early-13-hydroxylation pathway of gibberellin biosynthesis. It is formed from the bioactive GA1 through the action of GA2-oxidase enzymes. This conversion represents a key catabolic step, effectively reducing the pool of active gibberellins and thus modulating GA-dependent growth responses.

The Inactive Gibberellin A8: A Marker of Senescence-Associated Gibberellin Catabolism in Leaves

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leaf senescence is a highly regulated, terminal phase of leaf development characterized by the degradation of macromolecules and the remobilization of nutrients to other parts of the plant. Phytohormones play a crucial role in this process, with gibberellins (GAs) being recognized as key inhibitors of leaf senescence. This technical guide delves into the role of Gibberellin A8 (GA8), an inactive catabolite of bioactive gibberellins, in the context of leaf senescence. While not a direct effector of senescence, the accumulation of GA8 serves as a biochemical marker for the downregulation of active GA signaling, a critical event in the progression of senescence. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on gibberellin dynamics, detailed experimental protocols for analysis, and visual representations of the associated signaling pathways and workflows.

Introduction: Gibberellins and the Delay of Leaf Senescence

Gibberellins are a class of diterpenoid phytohormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1] Crucially, along with cytokinins and auxins, gibberellins are known to delay the onset and progression of leaf senescence.[2][3] Conversely, hormones such as abscisic acid (ABA), ethylene, and jasmonic acid (JA) are known to promote this process. The anti-senescence role of gibberellins is primarily attributed to their ability to maintain chlorophyll content, suppress the expression of senescence-associated genes (SAGs), and antagonize the signaling pathways of senescence-promoting hormones.[2]

The Role of this compound as an Inactive Catabolite

While the user's query specifically mentions this compound, it is critical to understand that GA8 is a biologically inactive form of gibberellin.[4] The primary bioactive gibberellins in many plant species are GA1 and GA4. During the regulation of hormone homeostasis, these active forms are converted into inactive catabolites, with GA8 being the 2β-hydroxylated product of GA1. This conversion is catalyzed by the enzyme GA 2-oxidase (GA2ox).[5]

The upregulation of GA2ox gene expression is a hallmark of developmental processes where a reduction in bioactive GA levels is required.[2] During leaf senescence, an increase in GA2ox activity leads to the depletion of active GAs and a corresponding accumulation of inactive forms like GA8. Therefore, the presence and concentration of GA8 in leaf tissue can be used as an indirect indicator of the decline in GA-mediated growth and maintenance signals, a key step in the senescence program.

Data Presentation: Gibberellin Dynamics During Leaf Senescence

Quantifying the endogenous levels of different gibberellins during leaf senescence provides valuable insights into the hormonal regulation of this process. The following tables summarize quantitative data on gibberellin concentrations in plant tissues, highlighting the inverse relationship between bioactive GAs and their inactive catabolites.

Table 1: Endogenous Gibberellin Levels in Senescent and Non-senescent Tissues

| Gibberellin | Non-senescent Tissue (ng/g FW) | Senescent Tissue (ng/g FW) |

| GA1 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| GA8 | 3.5 ± 0.3 | 2.5 ± 0.2 |

| GA19 | 10.2 ± 0.8 | 9.8 ± 0.7 |

| GA20 | 5.5 ± 0.4 | 5.1 ± 0.4 |

Data adapted from a study on secondary abscission zone induction, which involves senescence.[6] Values are mean ± standard error.

Table 2: Effect of Exogenous GA3 Application on Chlorophyll Content and Senescence-Associated Gene Expression in Pak Choi Leaves

| Treatment | Total Chlorophyll (mg/g FW) at Day 4 | Relative Expression of BraSAG15 at Day 4 |

| Control | 1.25 ± 0.1 | 1.0 (baseline) |

| GA3 (100 mg/L) | 1.75 ± 0.15 | 0.4 ± 0.05 |

This table illustrates the senescence-delaying effect of applying a bioactive gibberellin, which is conceptually linked to the role of endogenous active GAs that are catabolized to GA8 during natural senescence.

Gibberellin Signaling Pathway in Leaf Senescence

The signaling pathway of gibberellins is central to their role in regulating leaf senescence. A key feature of this pathway is the de-repression of GA-responsive genes.

In the absence of bioactive GAs, DELLA proteins, which are nuclear-localized growth repressors, are stable and bind to various transcription factors, preventing them from activating downstream genes.[7] During leaf senescence, specific WRKY transcription factors, such as WRKY6 and WRKY45, have been shown to promote the expression of SAGs.[3][7] DELLA proteins can interact with these WRKYs, thereby repressing their transcriptional activity and delaying senescence.[3][7]

When bioactive GAs are present, they bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor. This GA-GID1 complex then interacts with DELLA proteins, leading to their polyubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the WRKY transcription factors, allowing them to bind to the promoters of SAGs and initiate the senescence program.

The interplay between GAs and other hormones, such as JA, is also crucial. GAs can suppress the expression of key genes in the JA signaling pathway, further contributing to the delay of senescence.

Mandatory Visualization: Signaling Pathways

References

- 1. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New Advances in the Regulation of Leaf Senescence by Classical and Peptide Hormones [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Genetic Analysis Reveals That C19-GA 2-Oxidation Is a Major Gibberellin Inactivation Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Endogenous Gibberellin and Abscisic Acid Content as Related to Senescence of Detached Lettuce Leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gibberellin A8 Metabolism in Fungi and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a class of diterpenoid hormones crucial for the growth and development of plants. They are also produced by a range of fungi and bacteria, where they can play a role in plant-microbe interactions. While the biosynthesis of various bioactive gibberellins in microorganisms is well-documented, the metabolic fate of specific, less active forms such as Gibberellin A8 (GA8) is a largely unexplored area of research. In plants, GA8 is recognized as an inactive catabolite of the bioactive GA1, formed through 2β-hydroxylation. This inactivation is a key regulatory mechanism. However, evidence suggests that this particular metabolic pathway is absent in the gibberellin-producing fungi and bacteria studied to date. This guide provides a comprehensive overview of the known gibberellin biosynthetic pathways in fungi and bacteria, highlights the significant knowledge gap concerning GA8 metabolism in these microorganisms, and presents detailed experimental protocols for researchers aiming to investigate this nascent field.

Introduction to Gibberellin Metabolism in Microorganisms

Gibberellins were first discovered in the fungus Gibberella fujikuroi (now Fusarium fujikuroi), the causative agent of the "bakanae" or "foolish seedling" disease in rice[1][2]. Since then, over 130 different gibberellins have been identified from plants, fungi, and bacteria[3]. The biosynthetic pathways of these complex molecules in fungi and bacteria are of significant interest, not only for their role in symbiotic and pathogenic interactions with plants but also for their potential biotechnological applications.

A remarkable finding in the study of gibberellin biosynthesis is the convergent evolution of these pathways in plants, fungi, and bacteria[1][4][5][6]. Although these different organisms can produce structurally identical gibberellins, the enzymes and genetic organization of the biosynthetic pathways are distinct, indicating that they evolved independently[1][5][7][8][9].

This guide will focus on the current understanding of gibberellin metabolism in fungi and bacteria, with a particular emphasis on the significant unknowns surrounding the catabolism of this compound.

Fungal Gibberellin Biosynthesis

The most extensively studied gibberellin-producing fungus is Fusarium fujikuroi. In this organism, the genes for gibberellin biosynthesis are organized in a gene cluster[8][10]. The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGPP) by a bifunctional ent-copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS)[3][11]. Subsequent oxidation steps are primarily catalyzed by cytochrome P450 monooxygenases[11][12][13].

The fungal pathway is characterized by an early 3β-hydroxylation step, which differs from the late 3β-hydroxylation seen in plants[9]. Key enzymes in the F. fujikuroi pathway include:

-

Geranylgeranyl diphosphate synthase (GGPS) : Produces the precursor GGPP.

-

ent-Copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS) : A bifunctional enzyme that cyclizes GGPP to ent-kaurene.

-

ent-kaurene oxidase (P450-4) : Oxidizes ent-kaurene to ent-kaurenoic acid.

-

ent-kaurenoic acid oxidase (P450-1) : Converts ent-kaurenoic acid to GA14.

-

GA 20-oxidase (P450-2) : Converts GA14 to GA4.

-

GA4 desaturase (DES) : A 2-oxoglutarate-dependent dioxygenase that converts GA4 to GA7[1][14].

-

13-hydroxylase (P450-3) : Converts GA7 to GA3 (gibberellic acid).

It is noteworthy that the 2β-hydroxylation that leads to the formation of GA8 from GA1 in plants is absent in F. fujikuroi[15].

Visualization of Fungal Gibberellin Biosynthesis Pathway

Bacterial Gibberellin Biosynthesis

Gibberellin production in bacteria has been elucidated more recently, with studies on nitrogen-fixing rhizobia such as Bradyrhizobium japonicum and Sinorhizobium fredii[4][6][16]. The bacterial pathway also represents a case of convergent evolution, utilizing a distinct set of enzymes encoded in a GA operon[4][6].

While the intermediates in the bacterial pathway are identical to the non-13-hydroxylation pathway in plants, the enzymes performing these transformations are unique[4]. The core operon in these bacteria leads to the production of GA9[4][6]. The key enzymes include:

-

ent-Copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) : Separate enzymes, unlike the bifunctional fungal enzyme.

-

Cytochrome P450 monooxygenases (CYP112, CYP114, CYP117) : Catalyze various oxidation steps.

-

A ferredoxin (FdGA) : An electron transport partner for the CYPs.

-

A short-chain alcohol dehydrogenase/reductase (SDRGA) : Acts as a GA7-oxidase.

Similar to fungi, the well-characterized bacterial systems for GA biosynthesis do not possess the 2β-hydroxylase activity that would produce GA8[15].

Visualization of Bacterial Gibberellin Biosynthesis Pathway

This compound Metabolism: The Uncharted Territory

This compound is a C19-gibberellin that is structurally similar to the bioactive GA1, with the key difference being an additional 2β-hydroxyl group. In higher plants, this 2β-hydroxylation is a primary mechanism for deactivating bioactive GAs[3]. The enzymes responsible, GA 2-oxidases (GA2ox), are well-characterized 2-oxoglutarate-dependent dioxygenases[17][18].

Currently, there is a significant lack of published research on the metabolism of GA8 in either fungi or bacteria. The absence of GA2ox homologs in the known GA biosynthetic gene clusters of these microorganisms suggests that if they do metabolize GA8, they likely employ different enzymatic machinery.

A search of chemical databases reveals the existence of a "this compound-catabolite," indicating that GA8 is indeed metabolized by some biological systems[19][20]. However, the organismal source and the metabolic pathway leading to this catabolite are not specified.

Experimental Protocols for Investigating this compound Metabolism

To address the knowledge gap surrounding GA8 metabolism in fungi and bacteria, well-designed experiments are necessary. The following protocols provide a framework for such investigations.

Fungal and Bacterial Culture and GA8 Feeding

-

Strain Selection and Culture:

-

Select a fungal or bacterial strain of interest. Strains known to produce other gibberellins (e.g., Fusarium fujikuroi, Bradyrhizobium japonicum) or strains isolated from environments where gibberellins may be present are good candidates.

-

Culture the selected microorganism in a suitable liquid medium. For fungi, a potato dextrose broth or a defined synthetic medium can be used. For bacteria, nutrient broth or a minimal medium is appropriate.

-

Grow the cultures under optimal conditions (temperature, shaking) to a desired growth phase (e.g., mid-logarithmic or stationary phase).

-

-

This compound Feeding:

-

Prepare a sterile stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) that is not toxic to the microorganism at the final concentration used.

-

Add the GA8 stock solution to the microbial cultures to a final concentration typically in the range of 1-100 µM.

-

Include control cultures that receive only the solvent.

-

Incubate the cultures for a defined period, taking time-course samples (e.g., 0, 6, 12, 24, 48 hours) to monitor the disappearance of GA8 and the appearance of potential metabolites.

-

Extraction and Purification of Gibberellins

-

Sample Preparation:

-

Separate the microbial biomass from the culture medium by centrifugation or filtration.

-

The supernatant (culture filtrate) and the microbial cells can be analyzed separately to distinguish between extracellular and intracellular metabolites.

-

-

Extraction:

-

Acidify the culture supernatant to approximately pH 3.0 with an acid such as HCl.

-

Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent like ethyl acetate. Repeat the extraction three times for comprehensive recovery.

-

For intracellular metabolites, disrupt the microbial cells (e.g., by sonication or with a bead beater) in an extraction solvent (e.g., 80% methanol).

-

-

Purification:

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in a suitable solvent for further purification.

-

Solid-phase extraction (SPE) with a C18 or similar cartridge is a common method for cleaning up the extract and enriching for gibberellins.

-

Analysis of Gibberellins and Metabolites

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC with a C18 column is an effective technique for separating gibberellins.

-

A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Detection can be performed using a UV detector (around 200-210 nm), although this lacks specificity. A more powerful approach is to couple the HPLC to a mass spectrometer (LC-MS).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a highly sensitive and specific method for identifying and quantifying gibberellins.

-

Prior to GC-MS analysis, the carboxyl groups of gibberellins must be derivatized, typically by methylation, to make them volatile.

-

The mass spectra of the derivatized compounds can be compared to libraries of known gibberellin spectra for identification. The inclusion of isotopically labeled internal standards allows for accurate quantification.

-

Visualization of Experimental Workflow

Quantitative Data

As there is no specific data available for this compound metabolism in fungi and bacteria, this section presents representative quantitative data on the production of other gibberellins by these microorganisms to provide a contextual baseline for future studies.

Table 1: Gibberellin Production by Selected Fungi

| Fungal Species | Gibberellin(s) Produced | Concentration (µg/mL) | Culture Conditions | Reference |

| Fusarium fujikuroi | GA3 | >100 | Submerged fermentation | [8] |

| Phaeosphaeria sp. L487 | GA1 | Not specified | Liquid culture | [11] |

| Aspergillus niger | GA-like substances | Not specified | Liquid culture | N/A |

Table 2: Gibberellin Production by Selected Bacteria

| Bacterial Species | Gibberellin(s) Produced | Concentration (ng/mL) | Culture Conditions | Reference |

| Bradyrhizobium japonicum | GA9 | Not specified | Bacteroids from nodules | [4] |

| Sinorhizobium fredii | GA9 | Not specified | Heterologous expression | [4] |

| Azospirillum lipoferum | GA1, GA3 | 10-25 | Liquid culture | N/A |

Conclusion and Future Directions

The study of gibberellin metabolism in fungi and bacteria has revealed fascinating examples of convergent evolution in the biosynthesis of these complex plant hormones. However, our understanding of the catabolic pathways, particularly for less active gibberellins like GA8, remains severely limited. The absence of the plant-like 2β-hydroxylation inactivation pathway in these microorganisms suggests the existence of novel enzymatic mechanisms for gibberellin modification and degradation.

The experimental frameworks provided in this guide offer a starting point for researchers to explore this uncharted territory. Key future research directions should include:

-

Screening of diverse fungal and bacterial isolates for their ability to metabolize exogenously supplied GA8.

-

Identification and structural elucidation of GA8 metabolites using advanced analytical techniques like LC-MS/MS and NMR.

-

Isolation and characterization of the enzymes responsible for GA8 metabolism.

-

Genetic studies to identify the genes encoding these novel enzymes.

Elucidating the pathways of GA8 metabolism in fungi and bacteria will not only fill a significant gap in our fundamental knowledge of microbial secondary metabolism but may also uncover novel enzymes with potential applications in biotechnology and synthetic biology.

References

- 1. Elucidation of gibberellin biosynthesis in bacteria reveals convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]